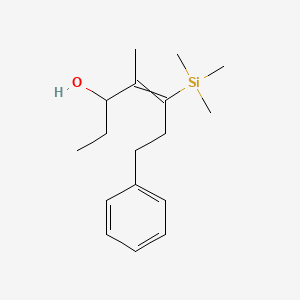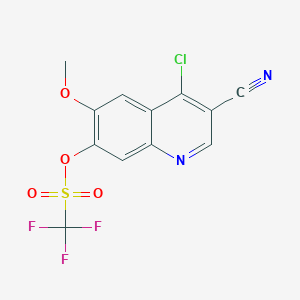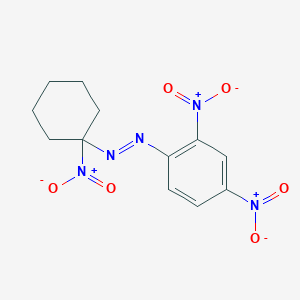
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- is a chemical compound with the molecular formula C12H13N5O6. It is characterized by the presence of a diazene group, a dinitrophenyl group, and a nitrocyclohexyl group.
Métodos De Preparación
The synthesis of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 1-nitrocyclohexanone under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically nitro-substituted aromatic compounds and cyclohexanone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are amine-substituted aromatic compounds and cyclohexanol derivatives.
Substitution: Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Aplicaciones Científicas De Investigación
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various diazene derivatives. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate the potential use of this compound in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can participate in electron transfer reactions, affecting cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can be compared with other similar compounds such as:
Diazene, (2,4-dinitrophenyl)(1-nitrobenzyl)-, (1E)-: This compound has a similar structure but with a benzyl group instead of a cyclohexyl group. It exhibits different reactivity and biological activity due to the presence of the benzyl group.
Diazene, (2,4-dinitrophenyl)(1-nitropropyl)-, (1E)-: This compound has a propyl group instead of a cyclohexyl group. It shows different physical and chemical properties, such as solubility and stability.
Diazene, (2,4-dinitrophenyl)(1-nitrobutyl)-, (1E)-: This compound has a butyl group instead of a cyclohexyl group.
Propiedades
Número CAS |
618885-21-5 |
|---|---|
Fórmula molecular |
C12H13N5O6 |
Peso molecular |
323.26 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)-(1-nitrocyclohexyl)diazene |
InChI |
InChI=1S/C12H13N5O6/c18-15(19)9-4-5-10(11(8-9)16(20)21)13-14-12(17(22)23)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 |
Clave InChI |
KHIXBULUZOIOLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


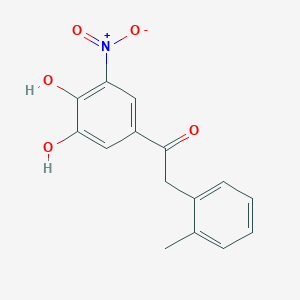
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
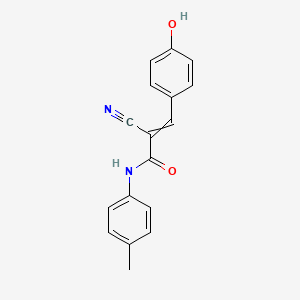
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
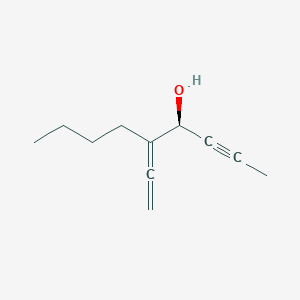
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
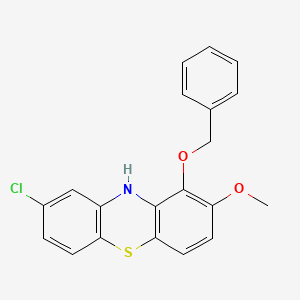
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
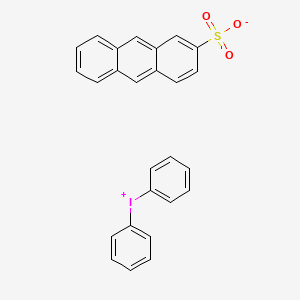

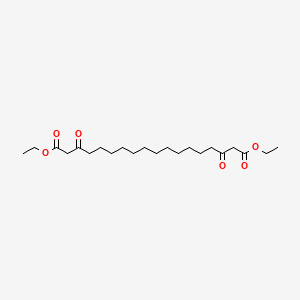
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
